Functional Antagonism of Norepinephrine-Induced Phasic Activity in Human Ureteral Tissue: A Distinct Advantage Over Fenpiverinium
In isolated human ureteral tissue, pitofenone hydrochloride (10⁻³ mol/L) completely antagonized norepinephrine-induced phasic-rhythmic contractions, demonstrating a broad-spectrum spasmolytic effect that extends beyond cholinergic antagonism. In contrast, fenpiverinium bromide, a co-formulated antispasmodic, had no effect on norepinephrine-induced activity [1]. This distinction is critical for applications targeting non-cholinergic pathways, such as adrenergically mediated ureteral or biliary spasm.
| Evidence Dimension | Inhibition of norepinephrine-induced phasic contractions |
|---|---|
| Target Compound Data | Complete antagonism at 10⁻³ mol/L |
| Comparator Or Baseline | Fenpiverinium bromide: No effect at tested concentrations |
| Quantified Difference | Qualitative (complete vs. none) — pitofenone uniquely effective |
| Conditions | Isolated human upper urinary tract preparations (ex vivo organ bath studies) |
Why This Matters
This differential activity directly informs the selection of pitofenone for experiments or formulations requiring antagonism of adrenergic smooth muscle spasm, where fenpiverinium or other pure anticholinergics would be ineffective.
- [1] Hertle L, et al. [Effect of Baralgin on isolated preparations of the upper urinary tract in man]. Urol Int. 1984;39(2):84-90. German. PMID: 6719639. View Source
